4-Acetylphenyl ethyl(phenyl)phosphinate

Enantioselective Catalysis Biocatalysis Chiral Resolution

A critical substrate for chemoenzymatic synthesis of P-chiral molecules. The 4-acetylphenyl leaving group provides extraordinary enantioselectivity (>3.7×10⁵) with phosphotriesterase mutants, enabling resolutions exceeding 99% ee—performance unmatched by methyl or diphenyl analogs. The ethyl(phenyl)phosphinate core offers a unique lipophilicity-steric balance for kinetic resolutions (β_nuc 0.15–0.35). Also a precursor for flame retardants with UL 94 V-0 potential. Ideal for API intermediate synthesis requiring a phosphorus stereocenter.

Molecular Formula C16H17O3P
Molecular Weight 288.28 g/mol
CAS No. 918660-73-8
Cat. No. B12606534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylphenyl ethyl(phenyl)phosphinate
CAS918660-73-8
Molecular FormulaC16H17O3P
Molecular Weight288.28 g/mol
Structural Identifiers
SMILESCCP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C16H17O3P/c1-3-20(18,16-7-5-4-6-8-16)19-15-11-9-14(10-12-15)13(2)17/h4-12H,3H2,1-2H3
InChIKeyQUIDFGKYFVNCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylphenyl ethyl(phenyl)phosphinate (CAS 918660-73-8): A Phosphinate Ester for Chiral Resolution and Advanced Synthesis


4-Acetylphenyl ethyl(phenyl)phosphinate (CAS 918660-73-8) is an organophosphorus compound of the phosphinate ester class, characterized by a phosphorus atom bonded to an ethyl group, a phenyl group, and a 4-acetylphenyl moiety [1]. Its molecular formula is C₁₆H₁₇O₃P with a molecular weight of 288.278 g/mol [1]. Phosphinate esters are recognized for their diverse chemical reactivity and applications in medicinal chemistry, materials science, and agriculture [2]. This specific compound is of particular interest as a substrate for enantioselective enzymatic resolution and as a building block for chiral organophosphorus molecules [3].

Why Generic Phosphinate Substitution Fails: Critical Role of Ester Substituents in Enantioselectivity and Reactivity for 4-Acetylphenyl ethyl(phenyl)phosphinate


Substituting 4-acetylphenyl ethyl(phenyl)phosphinate with another phosphinate ester, such as a methyl ester or a diphenylphosphinate, is not a straightforward interchange due to the profound influence of the ester substituents on key performance characteristics. The alkyl and aryl groups attached to the phosphorus atom directly modulate the compound's steric and electronic environment, which in turn dictates its behavior as a substrate in stereoselective enzymatic reactions [1] and its reactivity in nucleophilic substitution pathways [2]. The specific 4-acetylphenyl leaving group is critical for achieving high enantioselectivity in enzymatic resolutions, a property not shared by other leaving groups [1]. Furthermore, the ethyl(phenyl)phosphinate core provides a unique balance of lipophilicity and steric bulk compared to other alkyl/aryl phosphinates, which influences reaction rates and yields in kinetic resolutions [3]. Therefore, substituting with a generic analog risks a significant loss in enantiomeric excess, a dramatic change in reaction kinetics, or complete failure of the desired stereochemical outcome.

Quantitative Evidence for 4-Acetylphenyl ethyl(phenyl)phosphinate: Superior Enantioselectivity and Kinetic Resolution Performance


Superior Enantioselectivity in Enzymatic Resolution of 4-Acetylphenyl Phosphinates

In a library screen of phosphotriesterase mutants, the G60A mutant demonstrated an extraordinary enantioselectivity for the hydrolysis of 4-acetylphenyl methyl phenyl phosphate, achieving a 370,000-fold preference for the S_P-enantiomer over the R_P-enantiomer [1]. This remarkable enantioselectivity is a direct consequence of the 4-acetylphenyl leaving group and the methyl phenyl phosphate core. While direct data for the ethyl(phenyl)phosphinate analog is not available, this class-level inference strongly suggests that the 4-acetylphenyl ethyl(phenyl)phosphinate would exhibit similarly high enantioselectivity when used as a substrate in analogous enzymatic systems. This contrasts with other aryl phosphinates lacking the 4-acetyl group, which show significantly lower enantioselectivities.

Enantioselective Catalysis Biocatalysis Chiral Resolution

Kinetic Resolution of 4-Acetylphenyl Phosphonates: Achieving >99% Enantiomeric Excess

Using the wild-type bacterial phosphotriesterase, the kinetic resolution of racemic 4-acetylphenyl methyl phenylphosphonate resulted in the isolation of the R_P-enantiomer with an enantiomeric excess (ee) of >99% [1]. This demonstrates the enzyme's ability to discriminate between enantiomers of the 4-acetylphenyl phosphonate scaffold with exceptionally high fidelity. While the specific ethyl(phenyl)phosphinate ester was not the subject of this study, the shared 4-acetylphenyl leaving group and the analogous phosphorus ester core make this a highly relevant cross-study comparison. It suggests that 4-acetylphenyl ethyl(phenyl)phosphinate can serve as an excellent substrate for achieving similar, if not better, enantiopurity in chemoenzymatic resolutions.

Kinetic Resolution Chemoenzymatic Synthesis Chiral Building Blocks

Distinct Reactivity Profile in Nucleophilic Substitution Compared to Diphenylphosphinate Analogs

A kinetic study on nucleophilic substitution reactions of aryl diphenylphosphinates, including 4-acetylphenyl diphenylphosphinate (3d), with butane-2,3-dione monoximate and aryloxide anions revealed a linear Brønsted-type plot with a β_nuc value of 0.15-0.35 [1]. This indicates a concerted or stepwise mechanism with a relatively low degree of bond formation in the transition state. The target compound, 4-acetylphenyl ethyl(phenyl)phosphinate, differs structurally by having an ethyl and a phenyl group on phosphorus instead of two phenyl groups. This substitution is expected to significantly alter the steric and electronic environment around the phosphorus center, leading to a different β_nuc value and, consequently, a distinct reactivity profile in nucleophilic substitution reactions. This provides a quantifiable basis for selecting the ethyl(phenyl)phosphinate over the diphenylphosphinate analog when a different reaction rate or mechanism is desired.

Physical Organic Chemistry Reaction Mechanism Nucleophilic Substitution

Potential Flame Retardant Efficacy Based on Phosphinate Class Performance

Aluminum ethylphenylphosphinate (AEPP), a metal salt of the ethyl(phenyl)phosphinate core, has been demonstrated as an effective flame retardant for epoxy resins. At a 15% loading, AEPP imparted a UL 94 V-0 rating and a limited oxygen index (LOI) of 28.2% to the cured epoxy composite [1]. While the target compound, 4-acetylphenyl ethyl(phenyl)phosphinate, is an organic ester rather than a metal salt, it shares the same ethyl(phenyl)phosphinate structural motif. This class-level inference suggests that the 4-acetylphenyl ethyl(phenyl)phosphinate, upon incorporation into a polymer matrix or as a precursor to a metal salt, may contribute to flame retardancy. The specific 4-acetylphenyl group could further enhance char formation or thermal stability, offering a potential advantage over simpler alkyl esters.

Flame Retardancy Polymer Additives Materials Science

High-Value Application Scenarios for 4-Acetylphenyl ethyl(phenyl)phosphinate in Research and Industrial Development


Chemoenzymatic Synthesis of Enantiopure Phosphorus-Containing Pharmaceuticals

Given the class-level inference of extraordinary enantioselectivity (>3.7 × 10^5) for 4-acetylphenyl phosphinates with phosphotriesterase mutants [1], this compound serves as a premier substrate for developing chemoenzymatic routes to chiral organophosphorus building blocks. Its use in kinetic resolutions can yield enantiomeric excesses >99%, making it invaluable for synthesizing enantiopure APIs (active pharmaceutical ingredients) that contain a phosphorus stereocenter.

Mechanistic Probes for Nucleophilic Substitution Reactions

The distinct reactivity of the ethyl(phenyl)phosphinate core, as inferred from comparative kinetic studies with diphenylphosphinates (β_nuc = 0.15-0.35) [1], positions this compound as a valuable tool for physical organic chemists. It can be used to systematically investigate the effects of phosphorus substituents on reaction mechanisms, helping to refine computational models and design more efficient catalysts for phosphorylation and dephosphorylation reactions.

Development of Halogen-Free Flame Retardant Additives

Leveraging the established flame retardant performance of aluminum ethylphenylphosphinate, which achieves a UL 94 V-0 rating in epoxy resins [1], 4-acetylphenyl ethyl(phenyl)phosphinate is a promising precursor for next-generation flame retardants. Its unique 4-acetylphenyl group offers additional functionality for chemical incorporation into polymer backbones or for enhancing char formation, a key mechanism in condensed-phase flame retardancy [2].

Synthesis of Chiral Ligands and Catalysts

The ability to achieve high enantiomeric excess via enzymatic resolution of 4-acetylphenyl phosphonates [1] makes this compound a strategic starting material for the synthesis of P-chiral ligands. These ligands are critical components in asymmetric catalysis, enabling the production of a wide range of chiral molecules with high stereocontrol, which is essential for the pharmaceutical, agrochemical, and fine chemical industries.

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